Diethyl bromo(2-bromohexyl)propanedioate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl bromo(2-bromohexyl)propanedioate can be synthesized through the alkylation of diethyl propanedioate. The process involves the reaction of diethyl propanedioate with 2-bromohexyl bromide in the presence of a strong base such as sodium ethoxide. The reaction typically occurs under reflux conditions in an ethanol solvent. The general reaction scheme is as follows:
Diethyl propanedioate+2-bromohexyl bromideNaOEt, EtOHDiethyl bromo(2-bromohexyl)propanedioate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl bromo(2-bromohexyl)propanedioate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form diethyl hexylpropanedioate by using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium ethoxide, potassium thiolate, or primary amines in ethanol or methanol.
Reduction: Lithium aluminum hydride in dry ether.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Substituted diethyl propanedioates.
Reduction: Diethyl hexylpropanedioate.
Hydrolysis: Hexylmalonic acid and ethanol.
Scientific Research Applications
Diethyl bromo(2-bromohexyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.
Material Science: It is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological molecules and potential biological activities.
Mechanism of Action
The mechanism of action of diethyl bromo(2-bromohexyl)propanedioate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic substitution reactions. The ester groups can undergo hydrolysis, leading to the formation of carboxylic acids. The compound’s reactivity is influenced by the presence of electron-withdrawing bromine atoms and electron-donating ethyl groups.
Comparison with Similar Compounds
Similar Compounds
Diethyl propanedioate (Diethyl malonate): A precursor to diethyl bromo(2-bromohexyl)propanedioate, used in similar synthetic applications.
Diethyl bromomalonate: Another brominated derivative of diethyl malonate, used in organic synthesis.
Diethyl 2-bromo-2-methylmalonate: A structurally related compound with similar reactivity.
Uniqueness
This compound is unique due to the presence of two bromine atoms and a hexyl group, which impart distinct reactivity and properties compared to other similar compounds. Its specific structure allows for targeted applications in organic synthesis and material science.
Properties
CAS No. |
63045-69-2 |
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Molecular Formula |
C13H22Br2O4 |
Molecular Weight |
402.12 g/mol |
IUPAC Name |
diethyl 2-bromo-2-(2-bromohexyl)propanedioate |
InChI |
InChI=1S/C13H22Br2O4/c1-4-7-8-10(14)9-13(15,11(16)18-5-2)12(17)19-6-3/h10H,4-9H2,1-3H3 |
InChI Key |
YEZOJQOOOREJNM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC(C(=O)OCC)(C(=O)OCC)Br)Br |
Origin of Product |
United States |
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